molecular formula C16H11NO5 B012415 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 110768-14-4

2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No. B012415
CAS RN: 110768-14-4
M. Wt: 297.26 g/mol
InChI Key: PJTNHPSITVYQPK-UHFFFAOYSA-N
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Description

The compound "2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid" is a derivative of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, which is a core structure for a novel class of small molecule heparanase inhibitors . Heparanase is an enzyme involved in the degradation of the extracellular matrix and is implicated in tumor metastasis and angiogenesis. Inhibitors of heparanase, such as the derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, have potential therapeutic applications in cancer treatment due to their anti-angiogenic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in the context of developing biologically active molecules. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was prepared through the esterification of commercially available 5-methoxyindole-2-carboxylic acid . This process could potentially be adapted for the synthesis of the compound , considering the structural similarities between MMIC and the target molecule.

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR have been employed to characterize molecules like MMIC, which shares a part of its structure with the compound of interest . These techniques can be used to determine the vibrational modes, electronic nature, and magnetic field environment of the molecule. Computational studies, including density functional theory (DFT) methods, can provide insights into the HOMO-LUMO energy distribution and the natural bond orbital (NBO) analysis, which are essential for understanding the molecular structure and reactivity .

Chemical Reactions Analysis

The compound's reactivity can be inferred from studies on similar molecules. For example, 5-methoxyindole-2-carboxylic acid has been shown to inhibit respiration and potassium ion transport in Haloferax volcanii, indicating that it can interact with biological systems in a way that affects cellular functions . Additionally, the inhibition of binding protein-dependent transport in Escherichia coli by 5-methoxyindole-2-carboxylic acid suggests that the compound can interfere with specific biochemical pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related studies. The MMIC molecule's non-linear optical (NLO) properties, polarizability, and hyperpolarizability were investigated, which could be relevant for the compound . Moreover, the molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, providing information on its potential interactions with other chemical entities .

Scientific Research Applications

  • Inhibition of Bacterial Transport Mechanisms : A study by Richarme (1985) found that 5-Methoxyindole-2-carboxylic acid, a related compound, effectively inhibits binding protein-dependent transport in Escherichia coli, suggesting its potential in studying bacterial transport mechanisms (Richarme, 1985).

  • Antitumor and Fluorescent Properties : Xiao et al. (2019) reported that drumlike organotin carboxylates, which are structurally related to the compound , display promising antitumor activities and fluorescence, indicating their potential in cancer therapy (Xiao et al., 2019).

  • Heparanase Inhibitory Activity : Courtney et al. (2004) discovered that a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids shows potent inhibitory activity against heparanase, a crucial enzyme in tumor metastasis and angiogenesis, suggesting their use as therapeutic agents (Courtney et al., 2004).

  • Synthesis of Isoindoles : Kobayashi et al. (2014) developed a two-step procedure for synthesizing new types of 1H-isoindoles from aryl(2-bromophenyl)methanones, demonstrating the versatility of isoindole derivatives in chemical synthesis (Kobayashi et al., 2014).

  • Integrin Antagonists Synthesis : Deng et al. (2003) presented a method for synthesizing integrin antagonists based on 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole, pointing to potential applications in anti-integrin drug development (Deng et al., 2003).

  • Antitumor Agent Synthesis : Mondal et al. (2003) developed a method for synthesizing a novel antitumor agent related to 1H-isoindole derivatives, highlighting the compound's potential in cancer treatment (Mondal et al., 2003).

  • Synthesis of Isoindolylalkylphosphonium Salts for Antitumor Properties : Dubois et al. (1978) synthesized isoindolylalkylphosphonium salts, demonstrating significant antitumor activity in specific leukemia cells, emphasizing the importance of the isoindole structure in medicinal chemistry (Dubois et al., 1978).

Safety and Hazards

  • Dispose of contaminated clothing properly .

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon–carbon bond-forming reaction. This suggests that the compound may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , suggesting that they may have favorable pharmacokinetic properties.

Action Environment

The action of 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16(20)21)8-11(10)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNHPSITVYQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351069
Record name 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110768-14-4
Record name 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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